2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol
Description
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2,2,4-trimethyl-4-phenyl-1,3-dihydroquinolin-7-ol |
InChI |
InChI=1S/C18H21NO/c1-17(2)12-18(3,13-7-5-4-6-8-13)15-10-9-14(20)11-16(15)19-17/h4-11,19-20H,12H2,1-3H3 |
InChI Key |
SSUZSUFZCPKHAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(N1)C=C(C=C2)O)(C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Skraup Cyclization :
-
Hydrogenation :
-
Friedel-Crafts Alkylation :
-
Demethylation :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Skraup Cyclization | Acetone, I₂, HCl, 110°C | 72–77 |
| Hydrogenation | Pd/C, H₂, THF, 25°C | 89–95 |
| Friedel-Crafts | AlCl₃, benzene, 80°C | 60–70 |
| Demethylation | BBr₃, CH₂Cl₂, 0°C | 85–90 |
Grignard Addition to Dihydroquinolin-4-ones
This method leverages Grignard reagents to install methyl and phenyl groups sequentially on a preformed dihydroquinolin-4-one core.
Procedure:
-
Synthesis of Dihydroquinolin-4-one :
-
Methyl Group Addition :
-
Phenyl Group Addition :
-
Reduction and Demethylation :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Diethyl oxalate, 120°C | 65–70 |
| Methyl Addition | MeMgBr, THF, 0°C | 68–75 |
| Phenyl Addition | PhMgBr, H₂SO₄, 25°C | 55–60 |
| Demethylation | BBr₃, CH₂Cl₂ | 80–85 |
Nitration-Hydrolysis Route
This approach introduces the hydroxyl group via nitration followed by hydrolysis , ideal for late-stage functionalization.
Procedure:
-
Synthesis of Tetrahydroquinoline Core :
-
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is prepared via Skraup and Friedel-Crafts methods (see Section 1).
-
-
Nitration :
-
Reduction and Hydrolysis :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃, AcOH, 0°C | 50–60 |
| Reduction | Zn, HCl, 25°C | 90–95 |
| Hydrolysis | 6M HCl, 100°C | 70–75 |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Skraup-Friedel-Crafts | High regioselectivity, scalable | Requires harsh acids (AlCl₃, BBr₃) |
| Grignard Addition | Flexible substituent introduction | Multi-step, low yields in alkylation |
| Nitration-Hydrolysis | Late-stage hydroxylation | Nitration selectivity challenges |
Chemical Reactions Analysis
Friedel-Crafts Alkylation and Acylation
The phenyl group at position 4 participates in Friedel-Crafts reactions, enabling further functionalization:
-
Alkylation :
-
Acylation : Acyl chlorides (e.g., acetyl chloride) under similar conditions yield ketone derivatives at the phenyl ring .
Cyclization Reactions
The hydroxyl group at position 7 facilitates cyclization with electron-deficient acetylenes or α,β-unsaturated carbonyl compounds:
-
Reaction with DMAD (Dimethylacetylenedicarboxylate) :
-
Cyclocondensation with Methyl Vinyl Ketone : Generates fused heterocyclic systems (e.g., triazolo/pyrazolo[1,5-a]pyrimidines) in 60–70% yield .
C–H Olefination
Palladium-catalyzed C–H activation enables late-stage diversification:
-
Substrate Compatibility :
Position Reactivity Product C(6) High (activated by –OH and methyl groups) Olefinated derivatives C(8) Low (steric hindrance from phenyl group) – -
Conditions : Pd(OAc)₂ with S,O-ligands in DMF at 80°C achieves regioselective olefination . Yields range from 45–57% for activated substrates .
Acylation of the Hydroxyl Group
The 7-OH group undergoes acylation to form esters or ethers:
-
Esterification : Reacts with acyl chlorides (e.g., hexanoyl chloride) in DMF with DIEA (N,N-diisopropylethylamine) to yield N-acylated derivatives .
-
Etherification : Alkylation with functionalized alkyl halides (e.g., SEM-Cl) under basic conditions protects the hydroxyl group for subsequent reactions .
Triflation and Functional Group Interconversion
The hydroxyl group can be converted to a triflate (-OTf) for cross-coupling reactions:
-
Conditions : Triflic anhydride (Tf₂O) with 2,6-lutidine in CH₂Cl₂ at 0°C .
-
Application : Triflates serve as intermediates in Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups.
Comparative Reactivity of Analogues
A comparison with structurally similar compounds highlights the uniqueness of 2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol:
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of 2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol as an anticancer agent. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action :
- Case Study :
Neuroprotective Effects
The neuroprotective properties of tetrahydroquinoline derivatives have also been explored. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
- Research Findings :
Synthesis Applications
The compound is utilized as a precursor in the synthesis of various nitro compounds. The nitration process can yield dinitro and trinitro derivatives that have further applications in pharmaceuticals and materials science.
- Synthetic Pathways :
Material Science Applications
In material science, this compound is being investigated for its potential use in creating novel polymers and materials due to its unique structural properties.
- Polymer Development :
- The incorporation of tetrahydroquinoline moieties into polymer matrices can enhance thermal stability and mechanical properties.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydroquinoline Derivatives
Key Observations :
- Hydroxyl vs.
- Phenyl Substitution : The 4-phenyl group introduces steric bulk, which may hinder rotational freedom and influence binding interactions compared to simpler methyl-substituted derivatives (e.g., 6-Methyl-THQ, ).
- Ketone Functionality: Compounds like 7-phenyl-1,2,3,4-tetrahydroisoquinolin-1-one feature a ketone group, altering electronic properties and reactivity compared to hydroxylated analogs.
Physicochemical and Spectral Data
- Target Compound: Limited data are available, but its molecular weight (189.254 g/mol) and logP (3.14) suggest moderate lipophilicity.
- Comparisons :
Biological Activity
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol (CAS No. 13562-24-8) is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant case studies and research findings.
The compound has the following chemical properties:
- Molecular Formula : C18H21N
- Molecular Weight : 251.37 g/mol
- Melting Point : 69–70 °C
- Chemical Structure : The structure features a tetrahydroquinoline core with trimethyl and phenyl substituents, which contribute to its biological properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Neuroprotective Effects
The compound has shown promising neuroprotective effects in vitro and in vivo. In animal models of neurodegeneration, administration of this compound resulted in decreased neuronal apoptosis and improved cognitive function. It appears to modulate pathways involved in neuroinflammation and oxidative stress, offering potential therapeutic benefits for conditions like Alzheimer's disease .
Antimicrobial Activity
In addition to its antioxidant and neuroprotective effects, this compound has been evaluated for antimicrobial activity. Studies revealed that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle regulators. Notably, it exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Case Studies
- Neuroprotection in Alzheimer's Model :
- Antimicrobial Efficacy :
- Antioxidant Activity Assessment :
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps and reagents for synthesizing 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-ol?
- Methodological Answer : The synthesis typically involves reductive amination or cyclization steps. For example, lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) is critical for reducing intermediate carbonyl groups, while thionyl chloride (SOCl2) may facilitate chloro intermediate formation. Reaction conditions such as temperature, solvent choice, and reaction time (e.g., 24 hours for LiAlH4 reduction) significantly impact yield .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze proton and carbon environments to verify methyl, phenyl, and hydroxyl substituents.
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve absolute configuration, as demonstrated in related tetrahydroquinoline derivatives (e.g., (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Follow protocols for similar quinoline derivatives:
- Use fume hoods, gloves, and protective eyewear to avoid inhalation or skin contact.
- Store in inert atmospheres to prevent oxidation.
- Refer to safety data sheets (SDS) for tetrahydroquinoline analogs, which advise against non-industrial uses and highlight reactivity risks .
Advanced Questions
Q. How can reaction yields be optimized during the introduction of substituents on the tetrahydroquinoline scaffold?
- Methodological Answer :
- Catalytic Systems : Explore asymmetric catalysis for enantioselective synthesis (e.g., chiral SFC columns for separation) .
- Solvent Optimization : Polar aprotic solvents like THF enhance LiAlH4 reactivity, while ethanol (EtOH) may stabilize intermediates during imidothioate reactions .
- Temperature Control : Low temperatures (e.g., 0°C) minimize side reactions during sensitive reductions .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (pH, cell lines, solvent controls).
- Metabolic Stability Tests : Assess if hydroxyl group metabolism (e.g., glucuronidation) alters activity.
- Stereochemical Analysis : Verify enantiopurity, as biological activity often depends on stereochemistry (e.g., via chiral HPLC or X-ray crystallography) .
Q. What strategies enable enantioselective synthesis of this compound?
- Methodological Answer :
- Chiral Resolution : Use SFC (Supercritical Fluid Chromatography) with chiral stationary phases, as applied in dihydroquinolinone separations .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL derivatives) during key cyclization steps.
- Dynamic Kinetic Resolution : Leverage racemization-prone intermediates to favor a single enantiomer .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
